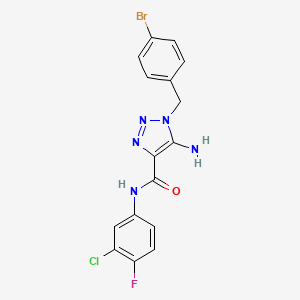
5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 5-amino-1,2,3-triazole-4-carboxylic acid, which is known for its utility in the preparation of peptidomimetics and biologically active compounds. The triazole scaffold is a common feature in many pharmacologically active molecules and is often used in the design of drugs due to its versatility and the stability of the triazole ring .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method provides a way to obtain a protected version of the triazole amino acid with complete regiocontrol when aryl or alkyl azides are used. However, when N-Boc-alkyl ynamides are employed, a mixture of regioisomers is obtained. This synthesis route is particularly useful for creating triazole-containing dipeptides and has been used to produce compounds with significant biological activity, such as HSP90 inhibitors .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield compounds with different properties. The triazole ring itself is a stable moiety that can engage in various interactions, including hydrogen bonding and pi-stacking, which can be advantageous in drug design. The specific substituents on the triazole ring, such as the 4-bromobenzyl and 3-chloro-4-fluorophenyl groups in the compound of interest, can significantly influence the molecule's overall properties and biological activity .
Chemical Reactions Analysis
Triazole derivatives can participate in a range of chemical reactions, which can be utilized to further modify the compound or to understand its behavior in biological systems. The presence of amino and carboxamide groups in the compound allows for potential interactions with enzymes and receptors, which can be explored for therapeutic applications. The bromine and chlorine substituents may also be reactive under certain conditions, potentially leading to further transformations or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of halogens and the fluorine atom can affect the compound's lipophilicity, which is an important factor in drug absorption and distribution. The triazole ring contributes to the compound's stability and can impact its solubility and reactivity. Understanding these properties is crucial for predicting the behavior of the compound in biological systems and for optimizing its pharmacokinetic profile .
Aplicaciones Científicas De Investigación
Anticancer Potential
A significant body of research highlights the anticancer properties of 1,2,4-triazole derivatives. For instance, the synthesis of new 1,2,4-triazolo[3,4-b]thiadiazoles from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and their evaluation for in vitro anticancer activity reveals that certain compounds in this class exhibit notable anticancer effects (Bhat, Prasad, Poojary, & Holla, 2004). Similarly, other studies focus on the synthesis and biological evaluation of 1,2,4-triazole derivatives, showing their potential as antimicrobial and anticancer agents, with some exhibiting significant activity against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Propiedades
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3-chloro-4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClFN5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-11-5-6-13(19)12(18)7-11/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJVVTURPFZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

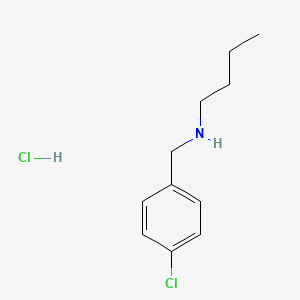

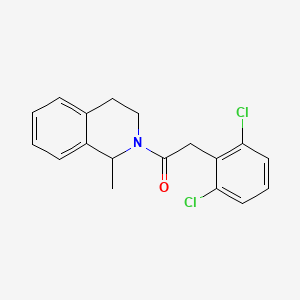
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)
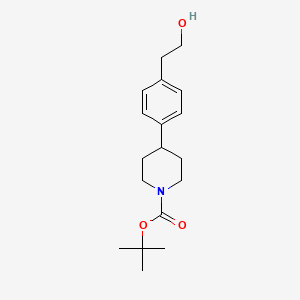
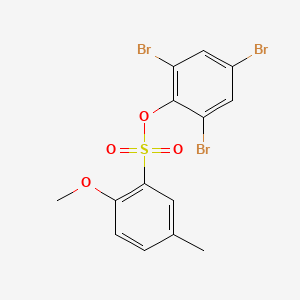
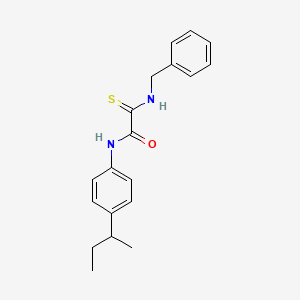
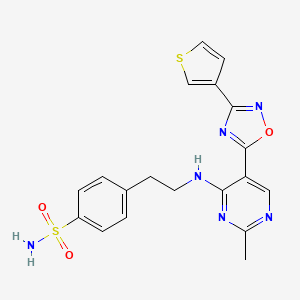
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)
![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)
![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)